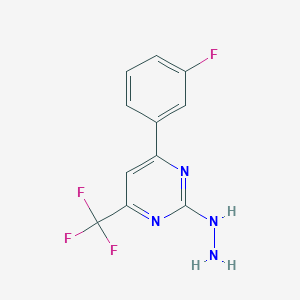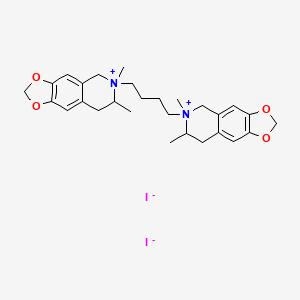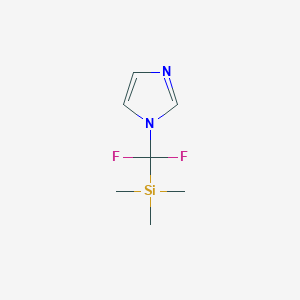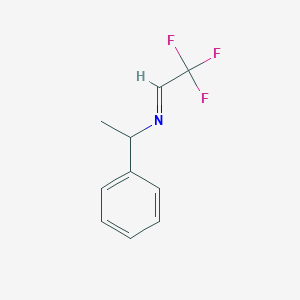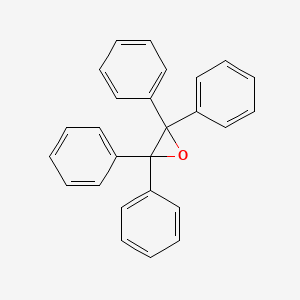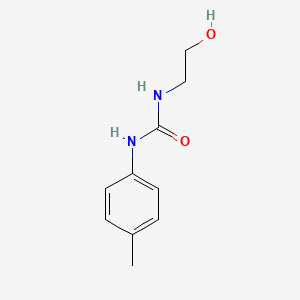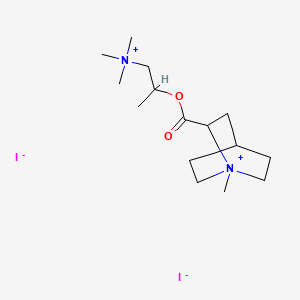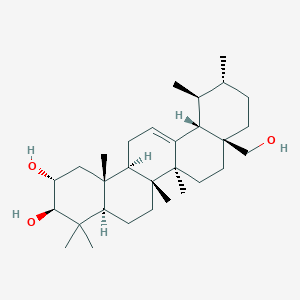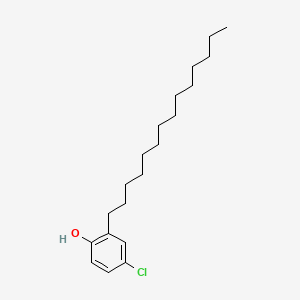
4-Chloro-2-tetradecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-tetradecylphenol typically involves the alkylation of 4-chlorophenol with a tetradecyl halide under basic conditions. The reaction is usually carried out in the presence of a phase transfer catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale alkylation reactions using continuous flow reactors. These methods ensure consistent product quality and high yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-tetradecylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding phenol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Substituted phenols.
Scientific Research Applications
4-Chloro-2-tetradecylphenol has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial activity of 4-Chloro-2-tetradecylphenol is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer, causing increased permeability and eventual cell lysis . This mechanism is similar to other phenolic compounds, which are known to exert their effects through membrane disruption .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitroaniline: Known for its nonlinear optical properties.
4-Chloro-2-methylphenoxyacetic acid: Used as a herbicide.
Uniqueness
4-Chloro-2-tetradecylphenol stands out due to its long alkyl chain, which enhances its surface activity and antimicrobial properties. This makes it particularly effective as a preservative and biocide compared to other similar compounds .
Properties
CAS No. |
33899-46-6 |
|---|---|
Molecular Formula |
C20H33ClO |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
4-chloro-2-tetradecylphenol |
InChI |
InChI=1S/C20H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-17-19(21)15-16-20(18)22/h15-17,22H,2-14H2,1H3 |
InChI Key |
VKSJURFRQSREMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


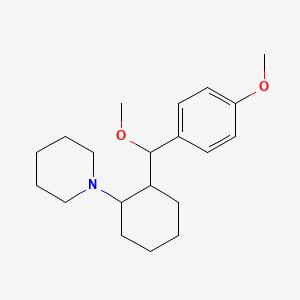
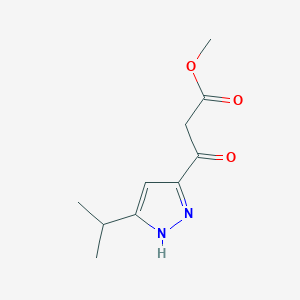

![(2-chlorophenyl)methyl-[3-[[2-[3-[(2-chlorophenyl)methyl-diethylazaniumyl]propylamino]-2-oxoacetyl]amino]propyl]-diethylazanium;dichloride](/img/structure/B13731656.png)
![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)
